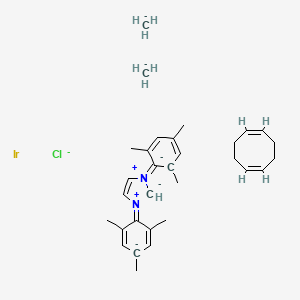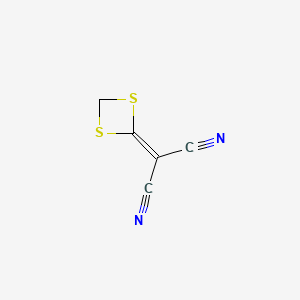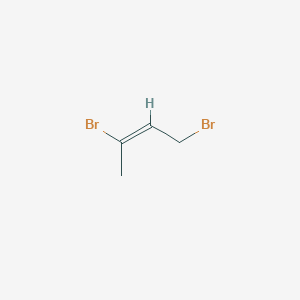![molecular formula C10H13BO4 B12093006 Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methyl-1,3-dioxolane moiety. This compound is of significant interest in organic chemistry due to its versatility and reactivity, particularly in the context of Suzuki–Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of a suitable precursor, such as an alkyne, using a borane reagent like diborane (B2H6) or a borane-tetrahydrofuran complex. The resulting organoborane intermediate is then oxidized to form the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .
化学反应分析
Types of Reactions
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy and as a component of boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and polymers
作用机制
The mechanism of action of boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the 2-methyl-1,3-dioxolane moiety.
4-(1,3-dioxolan-2-yl)phenylboronic acid: Similar structure but without the methyl group on the dioxolane ring
Uniqueness
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is unique due to the presence of the 2-methyl-1,3-dioxolane moiety, which can influence its reactivity and stability in various chemical reactions. This structural feature can also impact its solubility and interaction with other molecules, making it a valuable compound for specific applications in organic synthesis and material science .
属性
分子式 |
C10H13BO4 |
|---|---|
分子量 |
208.02 g/mol |
IUPAC 名称 |
[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5,12-13H,6-7H2,1H3 |
InChI 键 |
KXOXSHQMCAECCX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2(OCCO2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)

![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
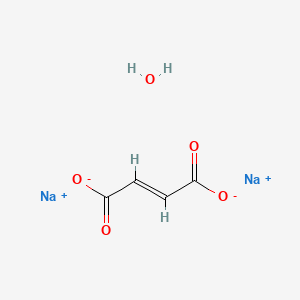
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

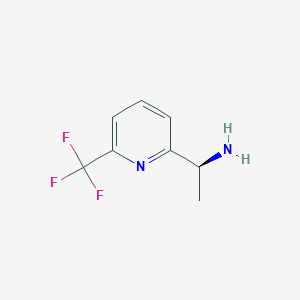
![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
